molecular formula C15H10ClF2N5O B2970649 2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-84-5

2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2970649
CAS No.: 921075-84-5
M. Wt: 349.73
InChI Key: AYZGQODDACLSBG-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a unique organic compound that features multiple functional groups: a chloro, fluoro, and tetrazole moiety. Its complex structure suggests its utility in diverse chemical, biological, and medicinal fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination: : The process typically starts with a substituted benzoyl chloride reacting with ammonia to yield the primary benzamide.

  • Tetrazole Formation: : A nitrile-containing precursor undergoes [2+3] cycloaddition with sodium azide in the presence of a catalyst, forming a tetrazole ring.

  • Substitution Reactions: : Chlorine and fluorine atoms are introduced via halogen exchange reactions, employing appropriate reagents like N-chlorosuccinimide and Selectfluor.

Industrial Production Methods

In an industrial setting, large-scale synthesis might involve continuous flow chemistry to ensure precise control over reaction conditions, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution: : The compound readily undergoes nucleophilic aromatic substitution due to the electron-withdrawing nature of chlorine and fluorine.

  • Oxidation/Reduction: : Limited, but potential oxidative dehalogenation under strong oxidative conditions.

  • Coupling Reactions: : It can participate in coupling reactions such as Suzuki and Heck, forming biaryl and styrene derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Solvents: : Dimethylformamide, acetonitrile.

Major Products

  • Biaryls: : Via Suzuki coupling.

  • Styrenes: : Via Heck coupling.

  • Amides and Esters: : Through amination or esterification reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in transition metal-catalyzed reactions.

  • Material Science: : In the development of fluorinated polymers and advanced materials.

Biology

  • Biomolecular Probes: : Utilized for labeling and tracking biomolecules.

  • Inhibitors: : As a potential scaffold in designing enzyme inhibitors.

Medicine

  • Pharmaceuticals: : Potential use in drug design, particularly in anti-inflammatory and anticancer agents due to its unique structural motifs.

Industry

  • Agriculture: : As a key component in the synthesis of agrochemicals.

  • Polymer Science: : In the creation of specialty polymers with unique properties.

Mechanism of Action

2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exerts its effects through several mechanisms:

  • Molecular Targets: : Interacts with various enzymes and receptors.

  • Pathways Involved: : It may inhibit specific kinases or bind to DNA, altering transcriptional activity.

Comparison with Similar Compounds

Compared to other benzamide derivatives:

  • Uniqueness: : Its fluoro and tetrazole groups confer unique electronic and steric properties, enhancing its reactivity and potential biological activity.

  • Similar Compounds

    • 2-chloro-6-fluorobenzamide: : Lacks the tetrazole moiety, offering simpler reactivity.

    • N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide: : Without the chlorine atom, affecting its substitution patterns.

2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its versatile application potential in numerous scientific fields. Its synthesis, reactivity, and applications make it an intriguing compound for further exploration and utilization in diverse research areas.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N5O/c16-11-5-2-6-12(18)14(11)15(24)19-8-13-20-21-22-23(13)10-4-1-3-9(17)7-10/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZGQODDACLSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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